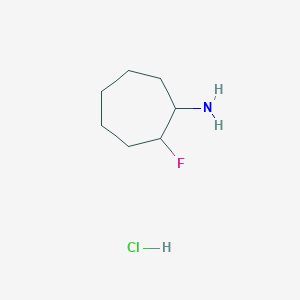

2-Fluorocycloheptan-1-amine;hydrochloride

Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical research, with profound implications across various scientific disciplines. researchgate.netchimia.ch Fluorinated compounds are distinguished by a unique combination of physical, chemical, and physiological properties that arise from the intrinsic nature of the fluorine atom, the most electronegative element. chimia.chnih.gov The carbon-fluorine bond is exceptionally strong, contributing to the increased metabolic stability of fluorinated pharmaceuticals. chimia.ch This enhanced stability often translates to a longer biological half-life and improved pharmacokinetic profiles. researchgate.net

In medicinal chemistry, the strategic incorporation of fluorine can dramatically alter a molecule's bioavailability, lipophilicity, and binding affinity to target proteins. researchgate.netresearchgate.net It is estimated that approximately 25% of all small-molecule drugs currently in clinical use contain at least one fluorine atom. nih.gov Beyond pharmaceuticals, fluorinated organic molecules are integral to the development of advanced materials, including polymers with high thermal stability and chemical resistance, liquid crystals for display technologies, and specialized agrochemicals. researchgate.netnih.govacs.org The growing body of research in this area highlights the versatile and often beneficial impact of selective fluorination on molecular properties, driving continuous innovation in synthetic methodologies to access novel fluorinated motifs. researchgate.net

Overview of Cycloheptane (B1346806) Scaffolds in Organic Synthesis and Stereochemistry

Seven-membered rings, or cycloheptanes, represent a fascinating and challenging structural motif in organic chemistry. acs.org Unlike their smaller cyclopentane (B165970) and cyclohexane (B81311) counterparts, which have relatively predictable and well-studied conformations, cycloheptanes possess a higher degree of conformational flexibility. youtube.com This flexibility, arising from a greater number of low-energy chair and boat-like conformations, presents both opportunities and challenges in stereocontrolled synthesis. acs.org

The precise synthesis of substituted cycloheptane building blocks is an ongoing area of research, with traditional ring-forming strategies often being less efficient than for smaller rings. acs.org Consequently, the development of methods for the direct and selective functionalization of pre-existing cycloheptane cores is of significant interest. acs.org The stereochemical outcome of reactions on cycloheptane rings is intricately linked to the conformational preferences of the starting materials and intermediates. Understanding and controlling these preferences is crucial for the synthesis of stereochemically defined products. The unique three-dimensional space occupied by cycloheptane scaffolds makes them attractive frameworks for the design of novel bioactive molecules and complex natural product synthesis. acs.org

Historical Context and Current State of Research on 2-Fluorocycloheptan-1-amine;hydrochloride

The specific compound, this compound, is a relatively recent addition to the catalogue of commercially available fluorinated building blocks. While the broader field of fluorinated cycloalkanes has been a subject of investigation for several decades, research on fluorinated cycloheptane derivatives has been less extensive. acs.orgresearchgate.net Early work in fluorinated alicyclic chemistry largely focused on six-membered rings, exploring the conformational effects of fluorine substitution. researchgate.net

Currently, the body of academic literature dedicated exclusively to the synthesis, characterization, and application of this compound is sparse. Its presence in the catalogues of chemical suppliers suggests its utility as a building block in discovery chemistry, likely within the pharmaceutical and agrochemical sectors. chemsrc.combldpharm.com The synthesis of related fluorinated amines, such as those based on cyclohexane and cyclobutane (B1203170) scaffolds, has been reported, often involving multi-step sequences that could potentially be adapted for the cycloheptane analogue. beilstein-journals.orgresearchgate.net The current state of research can be described as nascent, with the compound being recognized for its potential rather than for a substantial body of established applications.

Rationale for Comprehensive Academic Investigation of the Chemical Compound

A comprehensive academic investigation into this compound is warranted for several compelling reasons. Firstly, the combination of a cycloheptane scaffold with a vicinal fluoroamine motif presents a unique structural entity with underexplored potential in medicinal chemistry. The fluorine atom can modulate the pKa of the adjacent amine group, influencing its interaction with biological targets. researchgate.net Secondly, the conformational flexibility of the seven-membered ring, coupled with the stereoelectronic effects of the fluorine substituent, could lead to novel conformational preferences that may be exploited in the design of conformationally constrained bioactive molecules.

Furthermore, a detailed study of its synthesis would contribute to the broader field of synthetic organofluorine chemistry, particularly in the challenging area of stereoselective fluorination of medium-sized rings. nih.gov Elucidating the reactivity and synthetic utility of this compound would provide the chemical community with a valuable new tool for the construction of complex molecular architectures. A thorough investigation would bridge the gap between its commercial availability and the lack of fundamental scientific understanding, paving the way for its rational application in drug discovery and materials science.

Scope and Methodological Framework of the Research Outline

This article aims to provide a foundational understanding of this compound by systematically addressing its chemical properties, synthesis, and potential applications, based on established principles of organic and medicinal chemistry. The methodological framework involves a comprehensive review of the existing literature on fluorinated cycloalkanes, cycloheptane chemistry, and the synthesis of fluorinated amines.

The scope of this investigation is strictly confined to the chemical nature of the compound. It will not delve into dosage, administration, or specific adverse safety profiles, as these fall outside the domain of a fundamental chemical analysis. The content is structured to build from the general principles of fluorinated molecules and cycloheptane stereochemistry to a more focused, albeit partially theoretical, examination of the title compound. The information presented is collated from diverse and authoritative sources to ensure scientific accuracy and a professional tone.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluorocycloheptan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c8-6-4-2-1-3-5-7(6)9;/h6-7H,1-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIAKOBVUOEBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Fluorocycloheptan 1 Amine;hydrochloride

Retrosynthetic Analysis of 2-Fluorocycloheptan-1-amine

A retrosynthetic analysis of the target molecule, 2-Fluorocycloheptan-1-amine, suggests several plausible disconnection points. The primary disconnections are the carbon-fluorine (C-F) and carbon-nitrogen (C-N) bonds. This leads to two principal synthetic strategies, differing in the sequence of introducing the key functional groups.

Strategy A: This approach involves an initial fluorination of a cycloheptanone (B156872) precursor to form 2-fluorocycloheptanone (B1337948). The subsequent introduction of the amine functionality via reductive amination yields the target compound. This pathway prioritizes the C-F bond formation.

Strategy B: An alternative strategy begins with the introduction of nitrogen onto a cycloheptene (B1346976) ring system to form an allylic amine. This precursor then undergoes a fluorofunctionalization reaction, such as hydroxyfluorination, to introduce the fluorine atom vicinal to the amine group. This pathway prioritizes C-N bond formation.

Both strategies rely on the availability of functionalized seven-membered carbocyclic precursors.

Precursor Synthesis and Functionalization Strategies

The efficient construction of the cycloheptane (B1346806) ring is a foundational element of the synthesis. Both cycloheptanone and cycloheptene serve as versatile starting points for elaboration into the target molecule.

The synthesis of seven-membered rings like cycloheptanone and its derivatives can be challenging compared to five- and six-membered rings. However, several reliable methods have been developed.

Ring Expansion: A common and effective method is the Tiffeneau-Demjanov ring expansion of cyclohexanone (B45756) derivatives. This can involve the reaction of cyclohexanone with diazomethane (B1218177) or a related reagent to insert a carbon atom into the ring. organic-chemistry.orgnih.gov

Cycloaddition Reactions: [5+2] cycloaddition reactions, often catalyzed by rhodium, provide a direct route to cycloheptenones from vinylcyclopropanes and alkynes. organic-chemistry.orgorganic-chemistry.org These methods can build the seven-membered ring with high efficiency and control over functionality.

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Ring Expansion (Diazoalkane Insertion) | Cyclohexanone, α-Alkyldiazoacetates | Provides functionalized cycloheptanones in a single operation. | organic-chemistry.org |

| [5+2] Cycloaddition | Vinylcyclopropanes, Alkynes | Rhodium-catalyzed; rapidly forms cycloheptenones in high yields. | organic-chemistry.orgorganic-chemistry.org |

| [6+2] Annulation | β-Alkenoyl Acylsilanes, Vinyllithium Derivatives | Constructs eight-membered rings that can be precursors to cycloheptanes. | organic-chemistry.org |

Cycloheptene can be readily prepared from cycloheptanone via reduction to cycloheptanol (B1583049) followed by acid-catalyzed dehydration.

Reductive Amination: This is a highly versatile method for converting a ketone into an amine. For Strategy A, 2-fluorocycloheptanone can be reacted with ammonia (B1221849) or a protected amine source (e.g., hydroxylamine) in the presence of a reducing agent like sodium cyanoborohydride to form 2-fluorocycloheptan-1-amine.

Allylic Amination: In Strategy B, an amine can be introduced at the allylic position of cycloheptene. This can be accomplished through various transition-metal-catalyzed C-H amination reactions or by first installing a leaving group at the allylic position followed by nucleophilic substitution with an amine.

Direct and Indirect Fluorination Methodologies

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org This approach is central to Strategy A, where the enolate or enamine of cycloheptanone is fluorinated.

The reaction is typically carried out by deprotonating cycloheptanone with a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate, which is then quenched with an electrophilic fluorinating agent. wikipedia.org A variety of N-F reagents are commercially available and widely used for this purpose due to their stability and safety compared to reagents like elemental fluorine. wikipedia.orgresearchgate.net

| Reagent Name | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable, and widely used N-F reagent. | mdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Powerful fluorinating agent, often used for more challenging substrates. | wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An early and effective N-F reagent. | wikipedia.org |

The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and conditions. wikipedia.org

Nucleophilic fluorination utilizes a fluoride (B91410) ion (F-) to displace a leaving group or open a strained ring, such as an epoxide. nih.govucla.edu This methodology is key to Strategy B.

A particularly relevant example is the diastereodivergent hydroxyfluorination of allylic amines. chemrevlett.com In this reaction, a cycloheptenylamine derivative can be treated with a combination of a fluoride source (e.g., HBF₄·OEt₂) and an oxidant (e.g., m-CPBA). This process simultaneously introduces both a fluorine atom and a hydroxyl group across the double bond. chemrevlett.com The resulting amino fluorohydrin can then be deoxygenated to yield the final product. This transformation is a powerful tool as it allows for the rapid construction of complex molecules by installing two functional groups in a single step. chemrevlett.com

Other nucleophilic methods could involve the conversion of cycloheptene to a cycloheptene oxide (epoxide). The subsequent ring-opening with a fluoride source, such as potassium fluoride or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), would yield a 2-fluorocycloheptanol intermediate, which could then be converted to the target amine. beilstein-journals.org

Photoredox-Catalyzed Cyclization in Fluorinated Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. mdpi.com While direct photoredox-catalyzed cyclization to form 2-fluorocycloheptan-1-amine has not been extensively reported, the principles of this technology can be applied to key bond-forming reactions in its synthesis. Photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov

In the context of fluorinated amine synthesis, photoredox methods can be employed for C-F bond formation. For instance, a strategy could involve the generation of a cycloheptyl radical which then reacts with a fluorine radical source. A plausible mechanism, based on established photoredox-catalyzed reactions, would involve the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) by visible light. nih.gov The excited photocatalyst could then oxidize a suitable precursor to generate a carbon-centered radical on the cycloheptane ring. This radical could subsequently be trapped by an electrophilic fluorine source, such as Selectfluor®, to install the fluorine atom.

Alternatively, photoredox catalysis can facilitate the formation of the C-N bond. A potential route could involve the generation of an α-amino radical from a suitable amine precursor, which then undergoes an intramolecular cyclization onto a fluorinated cycloheptene derivative. The choice of photocatalyst, solvent, and light source would be critical in optimizing the efficiency and selectivity of such a transformation.

Stereoselective Synthesis of 2-Fluorocycloheptan-1-amine Enantiomers and Diastereomers

The presence of two stereocenters in 2-fluorocycloheptan-1-amine necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or diastereomerically enriched products.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of 2-fluorocycloheptan-1-amine, a chiral auxiliary could be attached to a cycloheptanone precursor.

One well-established class of chiral auxiliaries is the Evans oxazolidinones. nih.gov For example, an N-acyl Evans oxazolidinone derived from cycloheptanecarboxylic acid could be subjected to diastereoselective fluorination. The chiral auxiliary would direct the approach of the fluorinating agent to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary and conversion of the carboxylic acid moiety to an amine would yield the desired enantiomer of 2-fluorocycloheptan-1-amine.

Another widely used chiral auxiliary is N-tert-butanesulfinamide. nih.gov This auxiliary can be condensed with cycloheptanone to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile to the C=N bond, followed by fluorination and subsequent removal of the sulfinyl group, can provide access to chiral fluorinated amines. bioorganica.com.ua

| Chiral Auxiliary Strategy | Key Intermediate | Expected Outcome |

| Evans Oxazolidinone | N-acyl oxazolidinone of cycloheptanecarboxylic acid | High diastereoselectivity in fluorination |

| N-tert-Butanesulfinamide | Chiral N-sulfinyl imine of cycloheptanone | Diastereoselective addition and subsequent fluorination |

Asymmetric Catalysis in Fluorinated Amination Reactions (e.g., Phase-Transfer Catalysis)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Phase-transfer catalysis is a powerful technique for asymmetric fluorination. acs.orgnih.gov In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt or a chiral phosphoric acid, transports a reactant from one phase to another where the reaction occurs. figshare.comnih.gov

For the synthesis of 2-fluorocycloheptan-1-amine, a potential strategy would involve the asymmetric fluorination of a cycloheptanone derivative under phase-transfer conditions. A chiral catalyst would create a chiral environment around the enolate intermediate, leading to the preferential formation of one enantiomer of the fluorinated product. Subsequent amination would then yield the desired chiral amine. The efficiency of such a process would depend on the catalyst structure, the fluorinating agent, and the reaction conditions. acs.org

Biocatalytic Approaches to Chiral Fluoroamines

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field offering highly selective and environmentally friendly synthetic routes. numberanalytics.comnumberanalytics.com While specific enzymes for the direct synthesis of 2-fluorocycloheptan-1-amine may not be readily available, engineered enzymes have shown promise in the synthesis of fluorinated compounds. nih.govnih.gov

For instance, engineered fluorinases could potentially be used for the selective fluorination of a cycloheptane precursor. numberanalytics.com Alternatively, transaminases could be employed for the stereoselective amination of a 2-fluorocycloheptanone. The development of such biocatalytic routes would require significant research in enzyme screening and protein engineering to achieve high activity and selectivity for the specific substrate.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of 2-fluorocycloheptan-1-amine. Key parameters that require careful tuning include the choice of reagents, catalyst, solvent, temperature, and reaction time.

For stereoselective reactions, the structure of the chiral auxiliary or catalyst is paramount. Screening a library of catalysts is often necessary to identify the one that provides the highest enantiomeric or diastereomeric excess. researchgate.net The choice of fluorinating agent (e.g., Selectfluor®, N-fluorobenzenesulfonimide (NFSI)) can also significantly impact the outcome of the reaction. nih.gov

Solvent effects can be pronounced in stereoselective reactions. The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the stereochemical outcome. Temperature also plays a critical role; lower temperatures often lead to higher selectivity, although at the cost of slower reaction rates. nih.gov

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the multidimensional reaction space and identify the optimal conditions.

| Parameter | Influence on Reaction | Example of Variation |

| Catalyst/Auxiliary | Stereoselectivity | Screening different chiral ligands or auxiliaries |

| Fluorinating Agent | Reactivity and Selectivity | Comparing Selectfluor® vs. NFSI |

| Solvent | Transition state stability | Toluene vs. Dichloromethane vs. Acetonitrile |

| Temperature | Selectivity vs. Rate | -78 °C vs. Room Temperature |

| Concentration | Reaction kinetics | Varying substrate and reagent concentrations |

Hydrochloride Salt Formation and Purification Techniques

The final step in the synthesis is the formation of the hydrochloride salt of 2-fluorocycloheptan-1-amine, which often improves the compound's stability and handling properties. This is typically achieved by treating a solution of the free amine with hydrochloric acid. The source of HCl can be an aqueous solution, a solution in an organic solvent (e.g., diethyl ether or dioxane), or gaseous hydrogen chloride. nih.gov

Purification of the resulting hydrochloride salt is essential to remove any unreacted starting materials, byproducts, and inorganic salts. Recrystallization is a common method for purifying crystalline solids. The choice of solvent system for recrystallization is critical and is determined by the solubility of the hydrochloride salt at different temperatures.

If inorganic salts are present, particularly from the use of aqueous HCl, extraction procedures may be necessary before salt formation. The free amine can be extracted into an organic solvent, washed to remove water-soluble impurities, and then converted to the hydrochloride salt. youtube.com Alternatively, if the hydrochloride salt is contaminated with inorganic salts, selective precipitation or the use of specialized chromatography techniques like reverse-phase chromatography might be required for purification. echemi.com The purity of the final product is typically assessed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Iii. Stereochemical and Conformational Analysis of 2 Fluorocycloheptan 1 Amine

Theoretical Frameworks for Conformational Analysis of Seven-Membered Rings

Seven-membered rings, such as cycloheptane (B1346806), are conformationally complex due to their high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformations. The two principal conformational families are the chair/twist-chair and the boat/twist-boat families. researchgate.net These conformers can interconvert through a low-energy process known as pseudorotation. researchgate.net The energy differences between these conformers are small, meaning that multiple shapes can be populated at room temperature. Computational analysis is often required to accurately predict the conformational landscape of substituted seven-membered rings. princeton.edu

The substitution of a hydrogen atom with fluorine can dramatically alter the conformational equilibrium of a cyclic system. researchgate.net Fluorine is the most electronegative element, leading to a highly polarized and strong carbon-fluorine (C-F) bond. nih.gov While its atomic radius is only slightly larger than that of hydrogen, its electronic effects are profound. nih.gov

In cyclic systems, the orientation of the C-F bond can be influenced by several stabilizing and destabilizing forces, including:

Hyperconjugation: Stabilizing interactions can occur between bonding orbitals (e.g., σ C-H) and the antibonding orbital of the C-F bond (σ* C-F). These interactions are highly dependent on the dihedral angle between the orbitals. researchgate.net

Charge-Dipole Interactions: The partial negative charge on the fluorine atom can engage in attractive or repulsive electrostatic interactions with other charged or partially charged centers in the molecule. researchgate.net

For instance, in some fluorinated cyclohexanes, an axial orientation of fluorine is unexpectedly preferred over the sterically less hindered equatorial position. This preference can be attributed to stabilizing electrostatic interactions, such as nonclassical hydrogen bonds between the fluorine and axial hydrogens on other parts of the ring. nih.govacs.org A similar principle can apply to cycloheptane, where the fluorine substituent will favor positions within the flexible ring that maximize stabilizing electrostatic and hyperconjugative interactions while minimizing steric and dipolar repulsions.

When fluorine and an amine group are on adjacent carbons (a vicinal arrangement), their interaction is governed by potent stereoelectronic effects. A key phenomenon is the "gauche effect," where a conformation with the fluorine and nitrogen atoms having a dihedral angle of approximately 60° (gauche) is favored over the anti-periplanar (180°) arrangement, despite potential steric repulsion. nih.govwikipedia.org

This preference is primarily due to a stabilizing hyperconjugative interaction. wikipedia.orgacs.org In the gauche conformer, a lone pair of electrons on the nitrogen atom (n_N) or an electron-rich σ C-H or σ N-H bond can align anti-periplanar to the electron-accepting antibonding orbital of the carbon-fluorine bond (σ* C-F). This n_N → σ* C-F or σ → σ* C-F orbital overlap results in electron delocalization, which lowers the energy of the gauche conformation. nih.govacs.org This effect is a powerful tool for conformational control, pre-organizing the molecule into a well-defined shape. acs.org

| Interaction Type | Description | Favored Conformation | Governing Principle |

|---|---|---|---|

| Gauche Effect | The electronegative fluorine atom and the electron-donating amine group prefer a gauche orientation. | Gauche (~60° dihedral angle) | Hyperconjugation (e.g., nN → σ*C-F) |

| Dipole-Dipole Interaction | Repulsion between the dipoles of the C-F and C-N bonds. | Conformations that minimize the alignment of bond dipoles. | Classical Electrostatics |

| Intramolecular Hydrogen Bonding | Potential for a weak hydrogen bond between an amine proton and the fluorine atom (N-H···F). | Conformations allowing for a short H···F distance and favorable angle. | Electrostatic Attraction |

Experimental Elucidation of Relative and Absolute Configuration

Determining the precise three-dimensional structure of 2-Fluorocycloheptan-1-amine, including the relative orientation of the fluorine and amine groups (cis/trans) and the absolute configuration (R/S) at the chiral centers, requires advanced analytical techniques.

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. For a molecule like 2-Fluorocycloheptan-1-amine, several NMR experiments are particularly informative.

¹⁹F NMR: The fluorine-19 nucleus is 100% abundant and highly sensitive in NMR. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, allowing for clear distinction between different diastereomers. Furthermore, through-bond J-coupling constants between fluorine and protons (J_HF) or carbon (J_CF) are dependent on the dihedral angle between the coupled nuclei, providing crucial information about the ring's conformation. researchgate.net

NOESY and ROESY: These 2D NMR experiments detect through-space correlations via the Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE), respectively. columbia.edu An NOE/ROE signal is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. columbia.edu This allows for the determination of relative stereochemistry. For example, in a cis-isomer, a strong NOE would be expected between the proton on C1 and the proton on C2, whereas in a trans-isomer, this interaction would be weak or absent. ROESY is often preferred for molecules in the intermediate molecular weight range where the standard NOE can be zero. columbia.eduhuji.ac.il

| Experiment | Observed Correlation / Data Point | Interpretation |

|---|---|---|

| ¹H-¹H NOESY/ROESY | Strong cross-peak between H1 and H2 | H1 and H2 are on the same face of the ring, indicating a cis relative stereochemistry. |

| ¹⁹F NMR | ¹⁹F Chemical Shift: -185.3 ppm | Characteristic chemical shift for a fluorine atom in this specific chemical environment. |

| ¹H NMR (Coupling Constants) | ³JH2-F = 25.2 Hz | The magnitude of the three-bond coupling constant is consistent with a specific dihedral angle, providing conformational information. |

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light and is the primary method for determining absolute configuration. saschirality.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible range, corresponding to electronic transitions.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption during vibrational transitions. VCD is highly sensitive to the molecule's conformation in solution. saschirality.orgnih.gov

The standard procedure involves measuring the experimental ECD and/or VCD spectrum of the compound. Concurrently, quantum chemical calculations are used to predict the theoretical spectra for one of the enantiomers (e.g., the (1R, 2R)-isomer). By comparing the experimental spectrum with the calculated one, a match in the pattern of positive and negative bands allows for the unambiguous assignment of the absolute configuration of the sample. nih.gov

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. wikipedia.org By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with very high precision. This technique provides an unambiguous determination of both relative and absolute stereochemistry in the solid state. wikipedia.orglibretexts.org

Obtaining high-quality crystals of a small, flexible hydrochloride salt like 2-Fluorocycloheptan-1-amine can be challenging. In such cases, it is common practice to synthesize a derivative that is more amenable to crystallization. For example, the amine could be converted to an amide, a sulfonamide, or a hydrazone. acs.orgacs.org The crystal structure of the derivative reveals the stereochemistry of the core cycloheptane ring, which can then be confidently assigned to the original compound. For example, the cis- and trans- diastereomers of a fluorinated cycloheptane were unambiguously assigned by performing X-ray crystallography on their hydrazone derivatives. acs.orgacs.org

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry elements present within the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of every non-hydrogen atom in the unit cell. |

| Bond Lengths and Angles | Definitive geometric data for the molecule in the solid state. |

| Torsional (Dihedral) Angles | Precise measurement of the conformation adopted by the molecule in the crystal. |

| Flack Parameter | A value used to determine the absolute configuration of the molecule in a non-centrosymmetric space group. |

Dynamic Conformational Processes and Interconversion Barriers

The conformers of the cycloheptane ring are in constant, rapid interconversion at room temperature through low-energy processes known as pseudorotation. This process allows the ring to flex and twist without passing through high-energy planar states. The energy barriers for these interconversions are generally low, but the presence of substituents can create distinct, more stable conformers with higher barriers between them.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a principal technique for studying these processes. researchgate.net By monitoring NMR spectra at varying temperatures, it is possible to observe the "freezing out" of individual conformers as the rate of interconversion slows. From this data, the free energy of activation (ΔG‡), or the interconversion barrier, can be calculated.

For the parent cycloheptane, the barrier for the primary interconversion process is on the order of 5-8 kcal/mol. In substituted systems like 2-fluorocycloheptan-1-amine, this barrier can be expected to change. The cis and trans diastereomers will exhibit different conformational preferences and, consequently, different dynamic behaviors. For instance, in the cis isomer, a conformation that minimizes steric repulsion between the two adjacent, bulky groups while potentially allowing for favorable intramolecular interactions would be preferred. The interconversion to a less stable conformer would require overcoming a specific energy barrier. While specific DNMR data for this compound is unavailable, a table of representative barriers for related cyclic systems illustrates the typical energy scales involved.

| Compound | Interconversion Process | Energy Barrier (ΔG‡, kcal/mol) | Method |

|---|---|---|---|

| Cyclohexane | Chair-Chair Ring Inversion | ~10.0 | DNMR |

| Cycloheptane | Twist-Chair Pseudorotation | ~5.0 | DNMR |

| Methylcyclohexane | Axial-Equatorial Ring Inversion | ~10.5 | DNMR |

| Fluorocyclohexane | Axial-Equatorial Ring Inversion | ~10.2 | DNMR |

This table presents generalized data for analogous compounds to provide context for the dynamic processes in 2-fluorocycloheptan-1-amine.

Analysis of Intramolecular Non-Covalent Interactions

The presence of a highly electronegative fluorine atom and a protonated amino group creates the potential for several key intramolecular interactions that play a crucial role in dictating the preferred conformation of the molecule.

One of the most significant potential interactions within 2-fluorocycloheptan-1-amine is an intramolecular hydrogen bond between one of the acidic protons of the ammonium (B1175870) group (N-H⁺) and the electronegative fluorine atom (F). This N-H⁺···F interaction is primarily electrostatic in nature and is highly dependent on the geometry of the molecule.

This type of hydrogen bond is most likely to occur in the cis diastereomer, where the fluoro and amino groups are on the same face of the ring, allowing them to adopt a gauche relationship with a short through-space distance. The formation of a stable five-membered ring-like structure via this hydrogen bond can significantly stabilize a specific twist-chair or twist-boat conformer.

NMR spectroscopy is a powerful tool for detecting such through-space interactions. A key indicator is the observation of a scalar coupling constant between the hydrogen and fluorine nuclei (¹ʰJHF) that are not directly connected through the covalent bond framework. nih.govescholarship.org The magnitude of this coupling is highly sensitive to the H···F distance and the N-H···F bond angle. escholarship.orgresearchgate.net

| Interaction Type | System | Typical ¹ʰJHF (Hz) | Typical H···F Distance (Å) |

|---|---|---|---|

| N-H···F | ortho-Fluorobenzanilides | ~16 | ~2.1 |

| N-H···F | 4-Anilino-5-fluoroquinazolines | 19-22 | ~2.0 |

| O-H···F | syn-4-Fluoropentan-2-ol | 6.6 | - |

| N-H⁺···F | Fluorinated Ammonium Salts | Variable, often inferred | - |

This table provides representative data from various molecular systems to illustrate the parameters associated with N-H···F hydrogen bonds, as detected by NMR. nih.govescholarship.orgrsc.org

Fluorine-fluorine interactions are not applicable to the mono-fluorinated 2-fluorocycloheptan-1-amine. In polyfluorinated compounds, these interactions can occur, but their nature is complex and debated, sometimes considered weakly stabilizing and at other times repulsive, depending on the specific geometry and electronic environment. Similarly, other halogen bonds, which typically involve a halogen acting as an electrophilic "donor," are not relevant here.

C-F/π Interactions: This type of non-covalent interaction involves the interaction of the electron-rich region of a C-F bond with a π-system (e.g., an aromatic ring). As 2-fluorocycloheptan-1-amine is a saturated alicyclic compound lacking a π-system, C-F/π interactions are not a factor in its intramolecular conformational analysis.

Stereoelectronic Effects: These effects, arising from the interaction of electron orbitals, are profoundly important in organofluorine compounds. researchgate.netrsc.org The high electronegativity of the fluorine atom creates a strong dipole in the C-F bond and exerts a powerful inductive effect, withdrawing electron density from neighboring atoms. nih.gov This leads to crucial hyperconjugative interactions that stabilize specific conformations.

A key phenomenon is the gauche effect , where a conformation with adjacent electronegative substituents (like F and N) in a gauche (dihedral angle of ~60°) arrangement is favored over the sterically less hindered anti conformation (180°). researchgate.netwikipedia.org This preference is particularly strong when the amine is protonated, as in the hydrochloride salt, due to a favorable electrostatic attraction between the positively charged nitrogen and the partially negative fluorine atom. researchgate.netnih.gov

This stabilization arises from hyperconjugation, specifically the donation of electron density from a filled bonding orbital (e.g., σC-H) into an adjacent empty antibonding orbital (σ*C-F). wikipedia.orgstackexchange.com This overlap is maximized in a gauche or synclinal arrangement, leading to conformational control. acs.org In the case of cis-2-fluorocycloheptan-1-amine hydrochloride, the gauche effect would work in concert with the potential N-H⁺···F hydrogen bond to strongly favor a conformation where the fluoro and ammonium groups are in close proximity.

Iv. Chemical Reactivity and Mechanistic Studies of 2 Fluorocycloheptan 1 Amine

Reactivity Profile of the Amine Functionality

The primary amine group is the most reactive site for many common organic transformations, serving as both a potent nucleophile and a Brønsted-Lowry base.

The lone pair of electrons on the nitrogen atom of 2-Fluorocycloheptan-1-amine makes it a strong nucleophile, capable of attacking electrophilic centers. This reactivity allows for a wide range of derivatization reactions.

Acylation: The amine readily reacts with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form the corresponding N-acylated products (amides). This reaction is typically rapid and quantitative, often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation: As a nucleophile, the amine can undergo SN2 reactions with alkyl halides. libretexts.org However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com To achieve mono-alkylation, reductive amination or specialized synthetic protocols like the Gabriel synthesis are generally preferred. youtube.com

Amidation (Peptide Coupling): The amine can be coupled with carboxylic acids to form amides using standard peptide coupling reagents (e.g., DCC, EDC, HATU). This is a cornerstone reaction in medicinal chemistry for integrating the fluorinated scaffold into larger molecules.

The table below illustrates the expected outcomes of common derivatization reactions involving the amine functionality.

| Reaction Type | Reagent Example | Product Class | Expected Reaction Conditions |

| Acylation | Acetyl Chloride | N-(2-fluorocycloheptyl)acetamide | Aprotic solvent, tertiary amine base (e.g., triethylamine) |

| Sulfonylation | Tosyl Chloride | N-(2-fluorocycloheptyl)tosylamide | Pyridine or other suitable base |

| Alkylation | Methyl Iodide | Mixture of secondary, tertiary amines, and quaternary salt | Polar solvent; often leads to polysubstitution |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-2-fluorocycloheptan-1-amine | Mildly acidic conditions, chlorinated solvent |

This is an interactive data table based on established chemical principles.

Like most alkylamines, 2-Fluorocycloheptan-1-amine is a weak base that can accept a proton to form its conjugate acid, the 2-fluorocycloheptan-1-ammonium ion. libretexts.org The position of this equilibrium is described by its pKa value (referring to the conjugate acid).

The basicity of the amine is significantly influenced by the presence of the adjacent fluorine atom. Fluorine is a highly electronegative element that exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton. masterorganicchemistry.com Consequently, 2-Fluorocycloheptan-1-amine is expected to be a weaker base than its non-fluorinated counterpart, cycloheptylamine. researchgate.net The pKa of its conjugate acid will therefore be lower. libretexts.orgmasterorganicchemistry.com

The table below provides a comparison of the expected basicity with related compounds.

| Compound | Structural Feature | Expected pKa of Conjugate Acid | Effect on Basicity |

| Cycloheptylamine | No EWG | ~10.5 - 11.0 | Reference |

| 2-Fluorocycloheptan-1-amine | β-Fluorine (Inductive Effect) | ~9.0 - 9.5 | Decreased |

| Aniline | Resonance Delocalization | ~4.6 | Significantly Decreased masterorganicchemistry.com |

| Ammonia (B1221849) | No Alkyl Donating Groups | ~9.3 | Reference |

This is an interactive data table. The pKa for 2-Fluorocycloheptan-1-amine is an estimate based on inductive effects.

Reactivity Pertaining to the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, which profoundly influences the reactivity at and near the fluorine substituent.

The aliphatic C-F bond in 2-Fluorocycloheptan-1-amine is exceptionally stable and generally unreactive under standard organic reaction conditions. The high bond dissociation energy and the low polarizability of the bond make fluoride (B91410) a very poor leaving group in nucleophilic substitution reactions.

Activation of the C-F bond to induce reactivity typically requires harsh conditions or specialized reagents. nih.gov Modern synthetic methods for C-F bond activation include:

Transition Metal Catalysis: Nickel and palladium complexes, often in the presence of strong reducing agents or ligands, can facilitate cross-coupling reactions at C(sp³)–F centers, though this is more established for aromatic systems. mdpi.com

Photoredox Catalysis: Organic or inorganic photocatalysts can enable the reduction of C-F bonds to generate carbon-centered radicals under mild conditions, which can then be trapped for further functionalization. nih.gov

Lewis Acid Activation: Strong Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and enhancing its susceptibility to nucleophilic attack, although this is less common for simple alkyl fluorides. researchgate.net

Direct nucleophilic substitution (SN2) to displace the fluoride ion is extremely difficult and rarely observed. The strength of the C-F bond and the poor leaving group ability of F⁻ make this pathway energetically unfavorable. nih.gov

A more plausible reaction pathway, especially under strong basic conditions, is elimination. If a strong, non-nucleophilic base is used, it can abstract a proton from the carbon adjacent to the C-F bond (C1 or C3). This can lead to an E2 (bimolecular elimination) reaction to form cycloheptene (B1346976) derivatives. The stereochemical arrangement of the hydrogen and fluorine atoms (ideally anti-periplanar) is crucial for the efficiency of this reaction. Given the conformational flexibility of the cycloheptane (B1346806) ring, achieving the necessary geometry for elimination is plausible.

Ring-Opening and Rearrangement Reactions of the Cycloheptane Scaffold

The cycloheptane ring is relatively strain-free compared to smaller rings like cyclobutane (B1203170). chemistrysteps.com However, under conditions that generate a carbocation, the scaffold can undergo rearrangement.

A key potential rearrangement is the Tiffeneau-Demjanov rearrangement, which is common for 1,2-amino alcohols upon treatment with nitrous acid (HONO). libretexts.org In the case of 2-Fluorocycloheptan-1-amine, diazotization of the amine group with nitrous acid would generate an unstable diazonium salt. Loss of N₂ gas would produce a secondary carbocation at the C1 position. This carbocation could then trigger a rearrangement. Two principal pathways are possible: masterorganicchemistry.comlibretexts.org

Ring Contraction: Migration of a C-C bond from the ring (the C1-C7 bond) to the carbocation center would result in the formation of a six-membered ring (a cyclohexyl derivative), which can be an entropically and sometimes enthalpically favored process. nih.gov

Hydride/Fluoride Shift: A 1,2-hydride shift from C2 to C1 would generate a more stable carbocation if electronic factors allow, though this is less likely given the destabilizing inductive effect of the adjacent fluorine. A 1,2-fluoride shift is highly improbable.

The most likely outcome of a carbocation-generating reaction at C1 is a ring contraction, a type of Wagner-Meerwein shift, to yield a fluorinated cyclohexylmethanal or related derivative after quenching. chemistrysteps.comlibretexts.org

An in-depth review of available scientific literature reveals a significant scarcity of published research specifically detailing the chemical reactivity and mechanistic studies of 2-Fluorocycloheptan-1-amine hydrochloride. While this compound is available commercially, dedicated studies on its kinetic profiles, reaction pathway elucidation, the specific role of its hydrochloride counterion, and the synthesis of its derivatives for structure-reactivity analysis are not readily found in publicly accessible databases and scientific journals.

Therefore, it is not possible to provide a detailed article on the specific sub-topics requested (, 4.4. Mechanistic Investigations of Key Transformations, 4.4.1. Kinetic Studies and Reaction Pathway Elucidation, 4.4.2. Role of the Hydrochloride Counterion in Reactivity and Stability, and 4.5. Synthesis of Derivatives for Structure-Reactivity Relationship Studies) without resorting to speculation or including information on compounds that are not "2-Fluorocycloheptan-1-amine;hydrochloride", which would violate the core instructions of the request.

General principles of organic chemistry would suggest that the reactivity of this compound is influenced by the stereoelectronic effects of the fluorine atom and the amine group, and that the hydrochloride salt form enhances its stability and solubility in polar solvents. However, without specific experimental data and published research, any detailed discussion would be hypothetical.

For a comprehensive and accurate article on this specific compound, further primary research would be required to generate the necessary experimental data for kinetic studies, mechanistic elucidation, and the synthesis and evaluation of derivatives.

V. Computational and Theoretical Chemistry Studies on 2 Fluorocycloheptan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of a molecule by solving the Schrödinger equation, or an approximation of it. These calculations provide detailed information about the electronic structure, molecular geometry, and energy of a system.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while often maintaining a high degree of accuracy. researcher.lifearxiv.org

For 2-Fluorocycloheptan-1-amine, DFT would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. researchgate.netnih.gov Various functionals, such as B3LYP or ωB97XD, combined with basis sets like 6-31G* or cc-pVDZ, would be used to find the equilibrium geometry. nih.govnih.govnih.gov These calculations would identify key structural parameters such as bond lengths, bond angles, and dihedral angles for the various possible conformers of the seven-membered ring. The relative energies of these conformers could then be calculated to determine their populations at a given temperature.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Conformer of 2-Fluorocycloheptan-1-amine This table presents hypothetical data for illustrative purposes, as specific literature on this compound is unavailable.

| Parameter | Value |

|---|---|

| C1-N Bond Length | 1.48 Å |

| C2-F Bond Length | 1.41 Å |

| C1-C2 Bond Length | 1.54 Å |

| C1-C2-C3 Angle | 114.5° |

| F-C2-C1-N Dihedral Angle | -65.2° |

| Relative Energy | 0.00 kcal/mol |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, often considered the "gold standard" in computational chemistry. mdpi.comnih.gov

For a molecule like 2-Fluorocycloheptan-1-amine, high-accuracy ab initio calculations could be used to refine the energies of the conformers initially identified by DFT. nih.gov These methods are particularly useful for benchmarking the results from less computationally expensive methods and for calculating properties where DFT may be less reliable.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

An MD simulation of 2-Fluorocycloheptan-1-amine would provide a detailed picture of its conformational flexibility. The seven-membered cycloheptane (B1346806) ring is known for having multiple low-energy conformers (such as chair and boat forms) with small energy barriers between them. MD simulations can explore the transitions between these different conformations, revealing the dynamic landscape of the molecule in different environments, such as in a solvent like water. mdpi.comnih.gov This provides insights into the molecule's flexibility and the average conformations it adopts in solution. ox.ac.uk

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are extensively used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of 2-Fluorocycloheptan-1-amine. nih.govresearchgate.net The accuracy of these predictions has improved significantly, with modern DFT functionals often achieving mean absolute errors of less than 0.10 ppm for ¹H shifts and a few ppm for ¹⁹F shifts. nih.govnih.govresearchgate.net Comparing calculated shifts for different stereoisomers (e.g., cis vs. trans) with experimental data can help assign the correct relative stereochemistry.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. nih.govmdpi.com For 2-Fluorocycloheptan-1-amine, these calculations would predict characteristic frequencies for N-H stretching and bending modes of the amine group, C-F stretching, and various C-H and C-C vibrations of the cycloheptyl ring. dtic.milresearchgate.net Theoretical spectra are often scaled to better match experimental results due to approximations in the calculations. nih.govresearchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for 2-Fluorocycloheptan-1-amine This table presents hypothetical data for illustrative purposes. Frequencies are typically scaled to match experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Symmetric Stretch | 3450 |

| N-H Asymmetric Stretch | 3530 |

| C-H Stretch | 2900 - 3050 |

| N-H Bend (Scissoring) | 1620 |

| C-F Stretch | 1080 |

Computational Analysis of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of its mechanism. This involves locating and characterizing the transition state—the highest energy point along the reaction pathway.

For reactions involving 2-Fluorocycloheptan-1-amine, such as nucleophilic substitution or elimination, computational methods could be used to calculate the activation energies and reaction enthalpies. rsc.org By modeling the structures of reactants, transition states, and products, researchers can gain insight into the factors that control the reaction's speed and outcome. For instance, calculations could explore how the fluorine substituent influences the reactivity of the neighboring amine group.

In Silico Modeling of Non-Covalent Interactions (e.g., Hydrogen bonding, Halogen bonding)

Non-covalent interactions are crucial for determining the structure and function of molecules in biological systems and materials science. nih.govnih.gov

Hydrogen Bonding: The amine group in 2-Fluorocycloheptan-1-amine is a strong hydrogen bond donor (N-H), and the nitrogen atom is also a hydrogen bond acceptor. In its hydrochloride form, the ammonium (B1175870) group (NH₃⁺) is an even stronger hydrogen bond donor. The fluorine atom can act as a weak hydrogen bond acceptor. acs.org Computational methods can quantify the strength and geometry of intramolecular hydrogen bonds (e.g., between the N-H and the F atom) and intermolecular hydrogen bonds with solvent molecules or other species. nih.govmdpi.comnih.gov

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile. nih.govcam.ac.uk While fluorine is highly electronegative, under certain circumstances where it is bonded to an electron-withdrawing group, it may participate in weak halogen bonding. researchgate.net Computational analysis could be used to investigate the possibility of an intramolecular C-F···N halogen bond in specific conformers of 2-Fluorocycloheptan-1-amine, although such an interaction is expected to be very weak compared to the more dominant hydrogen bonds. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Fluorocycloheptan-1-amine |

| 2-Fluorocycloheptan-1-amine;hydrochloride |

Vi. Advanced Analytical Methodologies for Characterization of 2 Fluorocycloheptan 1 Amine;hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and confidence. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2-Fluorocycloheptan-1-amine;hydrochloride (C7H15ClFN), the protonated molecule [M+H]+ would be analyzed. The theoretical exact mass of the free base (C7H14FN) is calculated, and the high-resolution instrument would be expected to measure a value extremely close to this. The high resolving power of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers is crucial for separating the analyte signal from any potential isobaric interferences, which is particularly important when analyzing samples from complex matrices.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the fluorine atom, the amine group, or cleavage of the cycloheptane (B1346806) ring. These fragmentation pathways help to confirm the proposed structure.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 2-Fluorocycloheptan-1-amine

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M+H]+ | C7H15FN+ | Value would be calculated based on isotopic masses |

| [M-F]+ | C7H14N+ | Value would be calculated based on isotopic masses |

| [M-NH3]+ | C7H12F+ | Value would be calculated based on isotopic masses |

Note: The table presents hypothetical data that would be obtained from HRMS analysis.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments is employed to map out the carbon and proton framework of the molecule and to determine its stereochemistry.

1H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show complex multiplets for the cycloheptane ring protons. The protons on the carbons bearing the fluorine and amine groups (C1 and C2) would have characteristic chemical shifts and coupling patterns. The coupling between protons and the adjacent fluorine atom (2JHF and 3JHF) would be particularly informative.

13C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbons attached to the electronegative fluorine and nitrogen atoms would appear at lower field (higher ppm). The C-F coupling (1JCF and 2JCF) would be observed, with the one-bond coupling being significantly larger, providing a clear signature for the carbon attached to the fluorine atom.

19F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making 19F NMR a highly sensitive and informative technique. The 19F NMR spectrum of this compound would likely show a single resonance, and its coupling to adjacent protons would provide crucial information about the local environment of the fluorine atom.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the proton connectivity around the cycloheptane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY is critical for determining the relative stereochemistry (cis/trans) of the fluorine and amine substituents on the cycloheptane ring.

If the compound is crystalline, solid-state NMR (ssNMR) can provide information about the structure and dynamics in the solid state. This technique can be used to study polymorphism and to determine intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the ammonium (B1175870) group (-NH3+) would appear as a broad band in the region of 3000-3300 cm-1. C-H stretching vibrations of the cycloheptane ring would be observed just below 3000 cm-1. The C-F stretching vibration would typically appear in the fingerprint region, around 1000-1100 cm-1. The presence of the hydrochloride salt would also influence the N-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While polar bonds like N-H and C-F are strong in the IR, non-polar bonds often give rise to strong Raman signals. The C-C backbone of the cycloheptane ring would be more prominent in the Raman spectrum.

Analysis of these spectra can also provide insights into intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride counter-ion.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| -NH3+ | N-H Stretch | 3000-3300 (broad) |

| C-H (cycloalkane) | C-H Stretch | 2850-2960 |

| -NH3+ | N-H Bend | ~1500-1600 |

| C-F | C-F Stretch | ~1000-1100 |

Note: This table presents generalized expected regions for the vibrational modes.

Chiral Chromatography (e.g., Chiral HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Due to the presence of two stereocenters (at C1 and C2), 2-Fluorocycloheptan-1-amine can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating and quantifying these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for enantiomeric separation. A chiral stationary phase (CSP) is used, which interacts differently with the enantiomers, leading to different retention times. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for separating amines. The mobile phase composition is optimized to achieve baseline separation of the stereoisomers.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can also be employed. The sample may need to be derivatized to improve its volatility and chromatographic behavior. A capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative, is used to effect the separation.

The assessment of enantiomeric excess (ee) and diastereomeric excess (de) is crucial for applications where stereochemistry plays a critical role. Chiral chromatography provides a reliable and quantitative measure of the stereoisomeric purity of this compound.

Elemental Analysis for Stoichiometric Verification and Purity Confirmation

Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a compound. For a novel or synthesized substance like this compound, this method is crucial for verifying its empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. Furthermore, it serves as a quantitative assessment of its purity.

The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. researchgate.net In this process, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion converts all carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen oxides, which are then converted to nitrogen gas (N2). researchgate.net The amounts of these resulting products are meticulously measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. youtube.com Analysis of halogens like fluorine and chlorine requires separate, specialized techniques such as ion chromatography or titration methods after decomposition of the organic matrix.

The molecular formula for this compound is established as C7H15ClFN. bldpharm.com Based on this formula, the theoretical or calculated mass percentages of each element can be determined. These theoretical values act as a benchmark against which experimentally obtained results are compared. A close agreement between the experimental and theoretical percentages provides strong evidence for the correct elemental composition and high purity of the synthesized compound. Generally, for a compound to be considered pure, the experimentally found values should be within ±0.4% of the calculated values. nih.gov

The data below illustrates the comparison between the theoretical elemental composition of this compound and a set of representative experimental results that would confirm a high degree of purity.

Interactive Data Table: Elemental Analysis of this compound

| Element | Symbol | Atomic Mass (amu) | Theoretical Percentage (%) | Representative Experimental Percentage (%) | Difference (%) |

| Carbon | C | 12.011 | 50.15 | 50.01 | -0.14 |

| Hydrogen | H | 1.008 | 9.02 | 9.15 | +0.13 |

| Chlorine | Cl | 35.453 | 21.15 | 21.03 | -0.12 |

| Fluorine | F | 18.998 | 11.33 | 11.40 | +0.07 |

| Nitrogen | N | 14.007 | 8.35 | 8.29 | -0.06 |

As shown in the table, the hypothetical experimental values deviate only slightly from the theoretical percentages, all well within the acceptable ±0.4% tolerance. nih.gov Such results would confirm that the synthesized sample has the correct stoichiometric formula of C7H15ClFN and indicates the absence of significant impurities that would alter the elemental ratios. Therefore, elemental analysis is an indispensable tool for the fundamental characterization and quality control of this compound.

Vii. Potential Applications and Future Directions in Chemical Research

2-Fluorocycloheptan-1-amine as a Chiral Building Block in Complex Organic Synthesis

Chiral amines are fundamental components in the synthesis of pharmaceuticals and agrochemicals, with a significant and growing market for single-enantiomer drugs. nih.govenamine.net Fluorinated building blocks, in particular, are increasingly sought after in drug discovery to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.govenamine.netyoutube.com 2-Fluorocycloheptan-1-amine hydrochloride serves as a valuable chiral building block, offering a unique combination of a seven-membered carbocyclic ring, a primary amine for further functionalization, and a stereocenter defined by the fluorine atom's position.

The synthesis of complex molecules using such building blocks is a dominant strategy in medicinal chemistry. nih.gov The presence of the fluorine atom on the cycloheptane (B1346806) ring can induce specific conformational preferences and alter the pKa of the neighboring amine, influencing how the molecule interacts with biological targets. nih.gov Research into fluorinated cyclohexylamines has demonstrated that the strategic placement of fluorine atoms can create polarized ring systems with significant molecular dipole moments, a property that is of growing interest for influencing intermolecular interactions in drug design and materials science. whiterose.ac.uknih.gov While specific examples detailing the extensive use of 2-fluorocycloheptan-1-amine in multi-step complex syntheses are not widely reported in publicly accessible literature, its structural motifs are analogous to other fluorinated cyclic amines that have proven valuable. whiterose.ac.uknih.gov The development of robust synthetic routes to access such chiral fluorinated amines is an active area of research, often involving asymmetric hydrogenation, enzymatic resolutions, or stereoselective fluorination techniques. nih.govbeilstein-journals.orgnottingham.ac.uk

Table 1: Potential Synthetic Transformations Utilizing 2-Fluorocycloheptan-1-amine

| Reaction Type | Reagent/Catalyst Examples | Potential Product Class |

|---|---|---|

| Amide Coupling | Acid chlorides, Carboxylic acids with coupling agents (e.g., EDC, HATU) | Chiral amides, peptide mimics |

| Reductive Amination | Aldehydes/Ketones with reducing agents (e.g., NaBH(OAc)₃) | Secondary and tertiary amines |

| N-Arylation | Aryl halides with Pd or Cu catalysts (e.g., Buchwald-Hartwig amination) | N-Aryl amines |

Development of Derivatives as Ligands or Organocatalysts in Asymmetric Transformations

The primary amine functionality of 2-fluorocycloheptan-1-amine makes it an ideal starting point for the development of novel chiral ligands and organocatalysts. rsc.org Chiral primary amines and their derivatives are powerful tools in asymmetric synthesis, capable of mediating a wide range of enantioselective reactions. rsc.org They can be converted into amides, ureas, thioureas, or Schiff bases to create ligands for metal-catalyzed reactions or to act as organocatalysts themselves.

In organocatalysis, primary amines can activate carbonyl compounds through the formation of enamine or dienamine intermediates. mdpi.com This activation mode is central to many powerful C-C bond-forming reactions. The fluorine atom adjacent to the amine-bearing carbon in 2-fluorocycloheptan-1-amine can exert a significant stereoelectronic effect, potentially influencing the facial selectivity of reactions catalyzed by its derivatives. This could lead to enhanced enantioselectivity compared to non-fluorinated analogues. While the direct application of 2-fluorocycloheptan-1-amine derivatives as catalysts is a specialized area of research, the broader field of asymmetric catalysis continually seeks novel chiral scaffolds. rsc.orgmdpi.comacs.org For instance, bifunctional catalysts combining a primary amine with a hydrogen-bond donor (like a thiourea (B124793) group) have proven highly effective in Michael additions and other asymmetric transformations. mdpi.com

Exploration in Materials Science: Fluorinated Polymers and Crystalline Materials (non-biological)

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity, owing to the strength of the C-F bond. researchgate.netpageplace.de These characteristics make them valuable for applications ranging from high-performance coatings to advanced materials in the electronics and aerospace industries. researchgate.netpageplace.dewiley.com

The incorporation of fluorinated building blocks like 2-fluorocycloheptan-1-amine into polymer backbones or as pendant groups could lead to novel materials with tailored properties. The amine handle allows for its integration into various polymer structures, such as polyamides, polyimides, or poly(arylene amine)s, through polymerization reactions. pageplace.denih.gov Recent research has shown that fluorine-rich poly(arylene amine) membranes can exhibit excellent performance in the separation of aliphatic hydrocarbons. nih.gov The introduction of the fluorocycloheptyl motif could influence polymer chain packing, thermal properties, and surface characteristics.

In the realm of crystalline materials, the fluorination of organic compounds is known to influence crystal packing through various non-covalent interactions, including hydrogen bonding and fluorine-fluorine interactions. figshare.com Computational studies suggest that incorporating fluorine can lead to energetically stabilized face-to-face stacking in aromatic systems, which can improve crystallinity. researchgate.net The chiral and fluorinated nature of 2-fluorocycloheptan-1-amine could be exploited to design novel crystalline materials, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), with specific topologies and properties.

Theoretical and Mechanistic Insights into Molecular Recognition

Understanding the non-covalent interactions that govern molecular recognition is crucial for rational drug design and the development of new catalysts and materials. nih.gov The fluorine atom in 2-fluorocycloheptan-1-amine can significantly modulate its interaction profile. Computational and experimental studies are essential to elucidate how the replacement of a hydrogen atom with fluorine affects the electronic nature, conformation, and binding properties of the molecule. nih.gov

Fluorine is highly electronegative and a poor hydrogen bond acceptor, but it can participate in favorable electrostatic interactions and influence the acidity of nearby C-H bonds, making them better hydrogen bond donors. nih.govfigshare.com Theoretical studies on fluorinated compounds have provided insights into how fluorination increases the proton-donating ability of nearby groups while decreasing proton-accepting capacity. figshare.com The formation of fluorine-fluorine interactions can also be a driving force in crystal structures. figshare.com Computational modeling of 2-fluorocycloheptan-1-amine interacting with model receptor sites or other molecules could reveal preferred binding conformations and quantify the energetic contributions of the fluorine atom to molecular recognition events. Such studies are vital for predicting how this building block might behave in a biological or material science context. researchgate.net

Unanswered Questions and Future Research Trajectories in Fluoroorganic Chemistry

The field of fluoroorganic chemistry, while mature, continues to present new challenges and opportunities. researchgate.netresearchgate.net The study of compounds like 2-fluorocycloheptan-1-amine highlights several areas ripe for future investigation.

Key Unanswered Questions:

Conformational Control: How does the vicinal fluorine atom precisely control the conformational landscape of the seven-membered ring, and how can this be harnessed to achieve high stereoselectivity in synthesis?

Stereoelectronic Effects in Catalysis: What is the quantitative impact of the fluoro-substituent on the reactivity and selectivity of organocatalysts derived from this amine? Can these effects be predicted and tuned for specific asymmetric transformations?

Fluorine in "Smart" Materials: Can the unique electronic properties of the C-F bond in this scaffold be utilized to create responsive materials, such as polymers that change conformation or sensors that respond to specific analytes?

Bioisosteric Potential: While the seven-membered ring is less common than five- or six-membered rings in pharmaceuticals, what is the potential of the 2-fluorocycloheptylamine motif as a bioisostere for other chemical groups, and what are its advantages in terms of ADME (absorption, distribution, metabolism, and excretion) properties?

Future Research Trajectories:

Development of Novel Synthetic Methods: There is a persistent need for more efficient, scalable, and stereoselective methods to synthesize fluorinated building blocks, including those with medium-sized rings. nih.govbeilstein-journals.org

High-Throughput Screening: Synthesizing libraries of derivatives based on the 2-fluorocycloheptan-1-amine scaffold for screening in drug discovery, catalysis, and materials science applications.

Advanced Computational Modeling: Employing quantum mechanics and molecular dynamics simulations to build predictive models of how this and related fluorinated building blocks interact with biological targets and influence material properties.